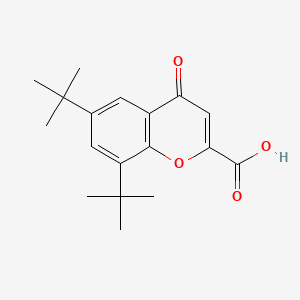
Terbucromil
Cat. No. B1204588
Key on ui cas rn:
37456-21-6
M. Wt: 302.4 g/mol
InChI Key: CJTURQGHQPDNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03952104
Procedure details


A solution of 2.72 parts of 6,8-di-t-butyl-2-methyl-4-oxo-4H-1-benzopyran and 4.44 parts of selenium dioxide in a mixture of 60 parts of water and 250 parts by volume of dioxan was heated under gentle reflux for 12 hours. After cooling, the solution was filtered and the solvents were evaporated from the filtrate. The residue thus produced was dissolved in 250 parts by volume of chloroform and the resulting solution was extracted with 3 portions of 100 parts of a solution containing 5 parts of sodium bicarbonate in 100 parts of water. The combined aqueous washings were acidified with concentrated hydrochloric acid to give a solid which was crystallised from aqueous ethanol to give 6,8-di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid, m.p. 230°-232° C.
Name
6,8-di-t-butyl-2-methyl-4-oxo-4H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:8]2OC(C)=[CH:11][C:10](=[O:15])[C:9]=2[CH:16]=1)([CH3:4])([CH3:3])[CH3:2].[Se](=O)=[O:22].[OH2:24].[O:25]1[CH2:30][CH2:29]OCC1>C(Cl)(Cl)Cl>[C:1]([C:5]1[CH:6]=[C:7]([C:17]([CH3:18])([CH3:19])[CH3:20])[C:8]2[O:24][C:29]([C:30]([OH:25])=[O:22])=[CH:11][C:10](=[O:15])[C:9]=2[CH:16]=1)([CH3:2])([CH3:4])[CH3:3]
|
Inputs


Step One
|
Name
|
6,8-di-t-butyl-2-methyl-4-oxo-4H-1-benzopyran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C2=C(C(C=C(O2)C)=O)C1)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Se](=O)=O
|
[Compound]
|
Name
|
60
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under gentle reflux for 12 hours
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were evaporated from the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus produced
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solution was extracted with 3 portions of 100 parts of a solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 5 parts of sodium bicarbonate in 100 parts of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallised from aqueous ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C2=C(C(C=C(O2)C(=O)O)=O)C1)C(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
